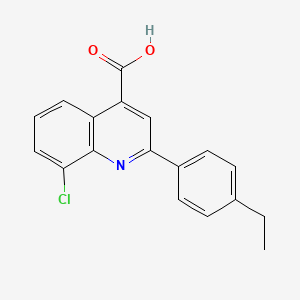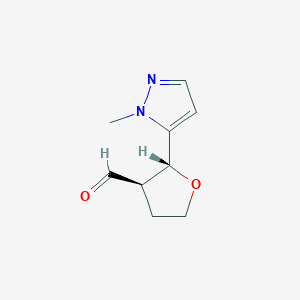
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydrofuran derivatives and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of various enzymes involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a key mediator of inflammation. Additionally, (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been shown to exhibit potent anti-inflammatory and anti-cancer activities. This compound has been shown to inhibit the activity of various enzymes involved in the inflammatory response, including COX-2. Additionally, (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. This compound has also been shown to exhibit potent antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde in lab experiments is its potent anti-inflammatory and anti-cancer activities. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in various experimental settings. However, one of the limitations of using this compound is its complex mechanism of action, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde. One area of interest is the development of new synthetic methods for this compound, which may improve its purity and yield. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets in various biological pathways. Finally, the potential applications of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde in drug discovery and development should be explored further, as this compound has shown promising results in preclinical studies.
Méthodes De Synthèse
The synthesis of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde involves a multi-step process that requires advanced chemical knowledge and laboratory equipment. One of the most commonly used methods for synthesizing this compound is the reaction between tetrahydrofuran and pyrazole in the presence of a suitable aldehyde. This reaction is usually carried out under controlled conditions, and the purity of the final product is assessed using various analytical techniques.
Applications De Recherche Scientifique
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use in medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and anti-cancer activities. Additionally, this compound has been used to study the mechanism of action of various biological processes, including enzyme inhibition and protein binding.
Propriétés
IUPAC Name |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxolane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(2-4-10-11)9-7(6-12)3-5-13-9/h2,4,6-7,9H,3,5H2,1H3/t7-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYDHBQPGZPIHK-IONNQARKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2692220.png)

![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)
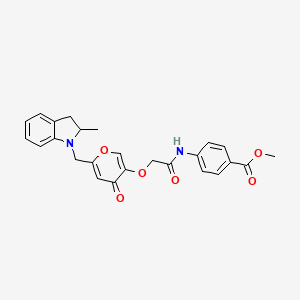
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2692227.png)
![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)
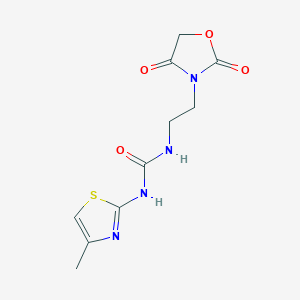
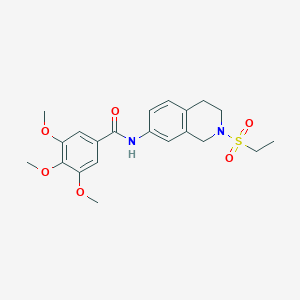
![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)
![1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2692235.png)

![1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine](/img/structure/B2692240.png)
![dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2692241.png)
